molecular formula C18H27NO6S B13436665 D(-)-Octopamine CSA salt

D(-)-Octopamine CSA salt

Cat. No.: B13436665
M. Wt: 385.5 g/mol
InChI Key: SBWNMCJSHGVZDX-KJEBDRKJSA-N
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Description

D(-)-Octopamine CSA salt: is a compound that combines D(-)-Octopamine with camphorsulfonic acid D(-)-Octopamine is a biogenic amine that is structurally similar to norepinephrine and functions as a neurotransmitter in invertebrates

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of D(-)-Octopamine:

    Preparation of Camphorsulfonic Acid:

Industrial Production Methods:

  • The industrial production of D(-)-Octopamine CSA salt involves the combination of D(-)-Octopamine with camphorsulfonic acid under controlled conditions to form the salt. The reaction typically involves dissolving both components in a suitable solvent and allowing them to react to form the salt, followed by crystallization and purification.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D(-)-Octopamine can produce quinones, while reduction can yield primary amines.

Scientific Research Applications

Chemistry:

Biology:

  • In biological research, D(-)-Octopamine is studied for its role as a neurotransmitter in invertebrates and its effects on various physiological processes.

Medicine:

  • D(-)-Octopamine has potential applications in medicine due to its structural similarity to norepinephrine, which may allow it to interact with adrenergic receptors.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

  • D(-)-Octopamine exerts its effects by binding to adrenergic receptors, similar to norepinephrine. It activates these receptors, leading to various physiological responses such as increased heart rate and muscle contraction.

Pathways Involved:

  • The primary pathways involved include the adrenergic signaling pathway, which mediates the effects of catecholamines like norepinephrine and octopamine.

Comparison with Similar Compounds

    Camphorsulfonic Acid Derivatives:

Uniqueness:

  • D(-)-Octopamine CSA salt is unique due to its combination of a biogenic amine with a strong acid, providing both chiral resolution capabilities and biological activity.

Properties

Molecular Formula

C18H27NO6S

Molecular Weight

385.5 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]phenol;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C10H16O4S.C8H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-5-8(11)6-1-3-7(10)4-2-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-4,8,10-11H,5,9H2/t7-,10-;8-/m10/s1

InChI Key

SBWNMCJSHGVZDX-KJEBDRKJSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1[C@H](CN)O)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1C(CN)O)O

Origin of Product

United States

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